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Abstract

Hydroxy(tosyloxy)iodobenzene (HTIB), commonly known as Koser's Reagent, is a versatile
and powerful hypervalent iodine(lll) reagent extensively utilized in modern organic synthesis.
Its ability to act as a mild oxidant and an efficient electrophile has established it as an
indispensable tool for a wide array of chemical transformations. This guide provides a
comprehensive overview of the chemical and physical properties of HTIB, detailed
experimental protocols for its synthesis and key applications, and an exploration of its reaction
mechanisms. Quantitative data are presented in structured tables for clarity, and key reaction
pathways are visualized using diagrams to facilitate a deeper understanding of this reagent's
utility in research and drug development.

Introduction

Hydroxy(tosyloxy)iodobenzene is a stable, white solid that serves as a convenient source of an
electrophilic tosyloxy group.[1] It is recognized for its role in the a-functionalization of carbonyl
compounds, the oxidative rearrangement of alkenes and alkynes, and the synthesis of
iodonium salts.[2][3] As an environmentally benign alternative to heavy metal oxidants, HTIB
offers mild reaction conditions and high selectivity, making it a valuable asset in the synthesis
of complex organic molecules, including pharmaceutical intermediates.[4]
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Chemical and Physical Properties

HTIB is a white, crystalline solid that is moderately soluble in polar solvents such as methanol

and dimethyl sulfoxide, and insoluble in nonpolar solvents like diethyl ether and

dichloromethane.[3] While stable at room temperature, it is recommended to store it

refrigerated in a dark bottle to prevent degradation.[3]

Property Value Reference(s)
Molecular Formula C13H13104S [5]
Molecular Weight 392.21 g/mol [5]
White to light yellow crystalline
Appearance [6]
powder
Melting Point 131-137 °C (decomposes) [7]
CAS Number 27126-76-7 [7]
HTIB, Koser's Reagent,
Synonyms Phenyliodoso hydroxide [5]

tosylate

Synthesis of Hydroxy(tosyloxy)iodobenzene

HTIB can be synthesized through various methods, with a common and efficient procedure

involving the reaction of (diacetoxyiodo)benzene with p-toluenesulfonic acid.

Experimental Protocol: Synthesis from

(Diacetoxyiodo)benzene

Materials:
o (Diacetoxyiodo)benzene
o p-Toluenesulfonic acid monohydrate

o Acetonitrile
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Procedure:

e A solution of (diacetoxyiodo)benzene (125.0 mmol) in boiling acetonitrile (120 mL) is added
at once to a magnetically stirred solution of p-toluenesulfonic acid monohydrate (130.0
mmol) in boiling acetonitrile (80 mL).[6]

e The resulting yellow-green solution is allowed to cool to room temperature.[6]

e The crystalline Hydroxy(tosyloxy)iodobenzene that precipitates is isolated by vacuum
filtration.[6]

e The collected solid is washed with acetonitrile (100 mL) and then with diethyl ether (100 mL).
[6]

The product is dried to yield crystalline HTIB.
Yield: 93%[6] Melting Point: 136-137 °C (decomposes)|[6]

Key Applications and Experimental Protocols

HTIB is a versatile reagent with a broad range of applications in organic synthesis. The
following sections detail its use in the a-tosyloxylation of ketones, a-azidation of ketones, and
the oxidative rearrangement of alkenes.

o-Tosyloxyloxylation of Ketones

The o-tosyloxylation of ketones is a cornerstone application of HTIB, providing a direct route to
valuable a-functionalized carbonyl compounds.

Materials:

e Acetophenone

» Hydroxy(tosyloxy)iodobenzene (HTIB)
» Acetonitrile

Procedure:
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e To a solution of acetophenone (10 mmol) in acetonitrile (20 mL), add HTIB (11 mmol).[8]

o Reflux the resulting solution for 2 hours.[8]

 After cooling to room temperature, most of the solvent is removed under reduced pressure.

e The residue is dissolved in dichloromethane, washed with cold water, and dried over sodium

sulfate.

e The product, a-tosyloxyacetophenone, is isolated after removal of the solvent.

Substrate Product Yield (%) Reference
a- .
~80% (in subsequent
Acetophenone Tosyloxyacetophenon ) [8]
reaction)
e
a-

Propiophenone

e

Tosyloxypropiophenon

2-
Cyclohexanone

e

Tosyloxycyclohexanon

One-Pot a-Azidation of Ketones

HTIB can be used to generate a-tosyloxy ketones in situ, which can then be converted to a-

azido ketones in a one-pot procedure.[8]

Materials:

Acetophenone

Hydroxy(tosyloxy)iodobenzene (HTIB)

Sodium azide (NaN3)

Acetonitrile
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Procedure:

To a solution of acetophenone (10 mmol) in acetonitrile (20 mL), add HTIB (11 mmol).[8]

Reflux the resulting solution for 2 hours.[8]

Cool the reaction mixture to room temperature and add sodium azide (20 mmol).[8]

Stir the mixture for 2 hours.[8]

Distill off most of the solvent and dissolve the residue in dichloromethane.

Wash the organic layer with cold water and dry over sodium sulfate.

The product, a-azidoacetophenone, is obtained after trituration with petroleum ether.[8]

Substrate Product Yield (%) Reference
Acetophenone a-Azidoacetophenone 80
4- a-Azido-4- 81
Methylacetophenone methylacetophenone
4- a-Azido-4-
Methoxyacetophenon methoxyacetophenon 78 [9]
e e
4- a-Azido-4-
75 [9]
Chloroacetophenone chloroacetophenone
. a_
Propiophenone ) ) 72 [9]
Azidopropiophenone
2-
Cyclohexanone ) 69 [9]
Azidocyclohexanone
2-
Cyclopentanone 74 [9]

Azidocyclopentanone

Oxidative Rearrangement of Alkenes
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HTIB is an excellent reagent for the oxidative rearrangement of alkenes, providing a pathway
for ring expansion.[6]

Materials:

e 1-Methylideneindan

o Hydroxy(tosyloxy)iodobenzene (HTIB)

* 95% Methanol (95:5 v/v methanol/water)
Procedure:

e Add crystalline HTIB (4.54 mmol) to a stirred solution of 1-methylideneindan (5.0 mmol) in
95% methanol (25 mL).[6]

e The solid will dissolve rapidly with the evolution of heat, resulting in a colorless solution.

« Stir the solution at room temperature for 20 minutes.[6]

» Remove the solvent in vacuo to yield an oily mixture.

 Partition the mixture between dichloromethane (25 mL) and water (25 mL).

e Wash the organic layer with water (2 x 25 mL) and brine (1 x 20 mL), then dry over MgSOA4.

o Concentrate in vacuo to give the crude product, which can be purified by flash column
chromatography.

Substrate Product Yield (%) Reference

Methylenecyclobutane  Cyclopentanone

1-Methylideneindan 2-Benzosuberone 99 [6]

Reaction Mechanisms and Pathways
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The reactivity of HTIB is attributed to its ability to act as a potent electrophile and a source of a
tosyloxy group. The mechanisms often involve the formation of key intermediates that dictate
the final product.

o-Tosyloxyloxylation of Ketones

The a-tosyloxylation of ketones proceeds through the reaction of the enol or enolate form of the
ketone with HTIB. The enol acts as a nucleophile, attacking the electrophilic iodine atom of
HTIB. This is followed by the transfer of the tosyloxy group to the a-carbon of the ketone.

a-Tosyloxyloxylation of a Ketone

p-Toluenesulfonic Acid

Hydroxy(tosyloxy)iodobenzene
(HTIB)

o Reductive Elimination
Ketone |—aulomenzation | ppo| ntermediate \

lodonium Intermediate | |lodobenzene

o-Tosyloxy Ketone

Click to download full resolution via product page

Caption: Mechanism of a-tosyloxylation of ketones using HTIB.

Oxidative Rearrangement of Alkenes

The oxidative rearrangement of alkenes with HTIB involves an initial electrophilic attack of the
hypervalent iodine on the double bond to form a bridged iodonium ion intermediate. This is
followed by a nucleophilic attack and a subsequent rearrangement, often leading to ring-
expanded products.
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Oxidative Rearrangement of an Alkene
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Caption: General mechanism for the oxidative rearrangement of alkenes with HTIB.

Single Electron Transfer (SET) Pathway

In certain reactions, particularly with electron-rich substrates, HTIB can react via a single-
electron transfer (SET) mechanism. This pathway involves the formation of a radical cation
intermediate, which can then undergo further reactions. The use of fluoroalcohol solvents has
been shown to promote this SET pathway.[4]
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Single Electron Transfer (SET) Pathway

Hydroxy(tosyloxy)iodobenzene
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Caption: Single Electron Transfer (SET) mechanism involving HTIB.

Conclusion

Hydroxy(tosyloxy)iodobenzene (Koser's Reagent) is a remarkably versatile and user-friendly
reagent in organic synthesis. Its ability to perform a variety of transformations under mild
conditions makes it an invaluable tool for chemists in academia and industry, particularly in the
field of drug development where efficient and selective synthesis of complex molecules is
paramount. The detailed protocols and mechanistic insights provided in this guide are intended
to facilitate its broader application and to inspire the development of new synthetic
methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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